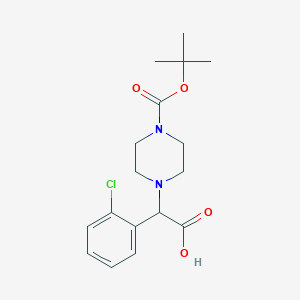

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid

Description

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid is a synthetic compound featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a 2-chlorophenyl substituent, and an acetic acid moiety. This structure is commonly utilized in medicinal chemistry as an intermediate for drug development, particularly in the synthesis of protease inhibitors, antibiotics, and enzyme-targeting agents. The Boc group enhances solubility and stability during synthetic processes, while the 2-chlorophenyl group contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNWMQLTURQXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-piperazine.

Formation of Chlorophenyl Acetic Acid: The chlorophenyl acetic acid moiety can be synthesized through the halogenation of phenylacetic acid using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Coupling Reaction: The Boc-piperazine and chlorophenyl acetic acid are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed on the chlorophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid is a versatile compound with significant applications in pharmaceutical research and development .

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, especially in the development of drugs that target neurological disorders . It enhances drug efficacy and specificity .

Biochemical Research

It is utilized in studies related to receptor binding and activity. It helps researchers understand the mechanisms of drug action and potential therapeutic effects, providing insights into cellular mechanisms and potential therapeutic targets .

Medicinal Chemistry

The compound is valuable in the design of new drug candidates, providing a scaffold for modifications that enhance efficacy and reduce side effects .

Analytical Chemistry

It can be employed as a standard in chromatography techniques, which helps in the quantification of similar compounds in complex mixtures and aids in the quality control of drug products, ensuring compliance with regulatory standards .

Material Science

The compound's unique properties allow it to be explored in the development of novel materials, such as drug delivery systems that improve the bioavailability of therapeutic agents and enhance the performance of existing technologies .

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under physiological conditions, revealing the active piperazine moiety, which can then interact with its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent positions, heterocycles, and functional groups, leading to differences in physicochemical properties and biological activities. Below are detailed comparisons:

Positional Isomers of Chlorophenyl Substituents

Variations in the chlorine atom’s position on the phenyl ring significantly impact molecular interactions.

Note: *CAS numbers for 2- and 3-chloro isomers may overlap in some catalogs due to vendor discrepancies.

Halogen-Substituted Analogs

Replacing chlorine with fluorine alters electronic properties and metabolic stability.

Heterocycle Modifications

Replacing the Boc-piperazinyl group with other heterocycles affects basicity and solubility.

Key Structural and Functional Insights

- Steric Effects : The 2-chlorophenyl group in the target compound creates steric hindrance, favoring interactions with deep hydrophobic pockets in enzymes .

- Solubility : Boc protection balances lipophilicity and solubility, making it suitable for cross-coupling reactions .

- Metabolism : Chlorine’s presence may slow hepatic clearance compared to fluorine analogs, affecting drug half-life .

Biological Activity

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. The compound features a piperazine moiety, which enhances its biological activity, particularly in the context of neurological disorders and drug formulation.

Chemical Structure and Properties

The chemical formula for 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid is . The presence of the Boc (tert-butyloxycarbonyl) group serves to protect the amine during synthesis and enhances solubility, making it a versatile candidate in drug development.

Pharmaceutical Development

This compound acts as a key intermediate in synthesizing various pharmaceuticals, especially those targeting neurological conditions. Its ability to modulate receptor interactions makes it valuable in enhancing drug efficacy and specificity. Studies have shown that derivatives of this compound can exhibit significant activity against central nervous system targets, which is crucial for developing treatments for disorders such as depression and anxiety .

Biochemical Research

In biochemical studies, 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid has been employed to investigate receptor interactions and signaling pathways. This research provides insights into cellular mechanisms that may be exploited for therapeutic targets. For example, its interaction with serotonin receptors has been noted, suggesting potential applications in mood regulation therapies .

Drug Formulation

The compound's structural characteristics facilitate improved solubility and stability in drug formulations, making it advantageous for both oral and injectable medications. Its unique properties allow for enhanced bioavailability, which is critical in ensuring effective therapeutic outcomes .

Case Studies

Several case studies have highlighted the compound's biological activity:

- Neurological Disorders : In a study focusing on compounds similar to 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid, researchers found that modifications to the piperazine structure significantly influenced the compounds' efficacy against various neurological targets. These findings suggest that this compound could lead to new treatments for conditions like schizophrenia and bipolar disorder .

- Antimicrobial Activity : Research evaluating the antimicrobial properties of related piperazine compounds indicated that certain derivatives exhibited moderate activity against pathogenic strains. This suggests that 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid may also possess antimicrobial properties worth exploring further .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) of this compound reveals that modifications to both the piperazine ring and the chlorophenyl group can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance potency against specific targets .

| Modification Type | Impact on Activity |

|---|---|

| Electron-Withdrawing Groups | Increased potency against CNS targets |

| Piperazine Substituents | Altered receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid?

- Methodology : The synthesis typically involves coupling a Boc-protected piperazine derivative with a 2-chlorophenylacetic acid precursor. Key steps include:

- Boc Protection : Piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) to yield 4-Boc-piperazine .

- Nucleophilic Substitution : The Boc-piperazine reacts with 2-(2-chlorophenyl)acetic acid derivatives, often via activation of the carboxylic acid (e.g., using EDCI/HOBt) to form the amide bond .

- Purification : Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms the Boc group (tert-butyl signals at ~1.4 ppm for ¹H, 28–30 ppm for ¹³C) and the 2-chlorophenyl moiety (aromatic protons at 7.2–7.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>97% by area normalization) .

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+ at m/z 364.1) .

Q. What are the stability considerations for the Boc group under acidic/basic conditions?

- Stability Profile : The Boc group is labile under strong acids (e.g., TFA) but stable under mild bases.

- Experimental Design :

- Acid Sensitivity Test : Expose the compound to 10% TFA in DCM for 1 hr; monitor Boc deprotection via TLC or LC-MS .

- Storage Recommendations : Store at 2–8°C in a desiccator to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Computational Approach :

- DFT Studies : Calculate transition states for coupling reactions (e.g., EDCI-mediated amide bond formation) to identify energy barriers .

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .

- Case Study : ICReDD’s workflow combines quantum chemical calculations (e.g., Gaussian 16) with experimental validation to reduce trial-and-error steps .

Q. What strategies mitigate racemization during chiral center formation in derivatives?

- Racemization Analysis :

- Chiral HPLC : Use a Chiralpak AD-H column to resolve enantiomers (eluent: hexane/isopropanol) .

- Kinetic Control : Optimize reaction temperature (<0°C) and coupling reagents (e.g., DIC over DCC) to minimize epimerization .

- Structural Insights : X-ray crystallography (e.g., CCDC deposition) confirms stereochemistry .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Comparative Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.